molecular formula C10H7NO4S B12576938 3-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid CAS No. 192434-89-2

3-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid

Cat. No.: B12576938
CAS No.: 192434-89-2
M. Wt: 237.23 g/mol
InChI Key: XMVBWBHDWCKQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid is a heterocyclic compound that features a thiazolidine ring fused to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with thioglycolic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid
  • 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Uniqueness

3-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

192434-89-2

Molecular Formula

C10H7NO4S

Molecular Weight

237.23 g/mol

IUPAC Name

3-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid

InChI

InChI=1S/C10H7NO4S/c12-8-7(16-10(15)11-8)5-2-1-3-6(4-5)9(13)14/h1-4,7H,(H,13,14)(H,11,12,15)

InChI Key

XMVBWBHDWCKQCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2C(=O)NC(=O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.